Iron(III) dichromate

Catalog No.
S14279438
CAS No.
10294-53-8
M.F
Cr6Fe2O21
M. Wt
759.65 g/mol
Availability
In Stock
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Iron(III) dichromate

CAS Number

10294-53-8

Product Name

Iron(III) dichromate

IUPAC Name

iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

Cr6Fe2O21

Molecular Weight

759.65 g/mol

InChI

InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1

InChI Key

PZAMPIIQDNJGDY-UHFFFAOYSA-N

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3]

Iron(III) dichromate, with the chemical formula Fe2(Cr2O7)3\text{Fe}_2(\text{Cr}_2\text{O}_7)_3, is an inorganic compound that consists of iron in the +3 oxidation state and the dichromate ion Cr2O72\text{Cr}_2\text{O}_7^{2-}. This compound appears as a dark red or orange solid and is primarily used in various chemical applications, including as a reagent in organic synthesis and as a pigment. Iron(III) dichromate is known for its oxidizing properties and is classified under chromium compounds, which are often associated with toxicity and environmental concerns due to the presence of hexavalent chromium.

, particularly redox reactions. One notable reaction involves the reduction of dichromate ions in acidic solutions:

Cr2O72+14H++6e2Cr3++7H2O\text{Cr}_2\text{O}_7^{2-}+14\text{H}^++6\text{e}^-\rightarrow 2\text{Cr}^{3+}+7\text{H}_2\text{O}

In this reaction, iron(II) ions can be oxidized to iron(III) ions:

6Fe2+6Fe3++6e6\text{Fe}^{2+}\rightarrow 6\text{Fe}^{3+}+6\text{e}^-
Cr2O72+14H++6Fe2+2Cr3++7H2O+6Fe3+\text{Cr}_2\text{O}_7^{2-}+14\text{H}^++6\text{Fe}^{2+}\rightarrow 2\text{Cr}^{3+}+7\text{H}_2\text{O}+6\text{Fe}^{3+}

This demonstrates how iron(III) dichromate can act as an oxidizing agent in redox reactions involving iron ions .

Iron(III) dichromate exhibits significant biological activity, particularly due to its chromium content. Chromium compounds, especially those in the hexavalent state, are known carcinogens and can cause various health issues when inhaled or ingested. Chronic exposure may lead to respiratory problems, skin allergies, and increased risk of cancer. The toxicity is primarily attributed to the oxidative stress induced by chromium ions, which can damage cellular components and DNA .

Iron(III) dichromate can be synthesized through various methods:

  • Direct Reaction: Reacting iron(III) chloride with sodium dichromate in an aqueous solution:
    2FeCl3+3Na2Cr2O7Fe2(Cr2O7)3+6NaCl2\text{FeCl}_3+3\text{Na}_2\text{Cr}_2\text{O}_7\rightarrow \text{Fe}_2(\text{Cr}_2\text{O}_7)_3+6\text{NaCl}
  • Precipitation Method: Mixing solutions of iron(III) nitrate and potassium dichromate results in the formation of iron(III) dichromate as a precipitate.
  • Oxidation of Iron Compounds: Oxidizing iron(II) compounds in the presence of chromium oxides under acidic conditions can yield iron(III) dichromate .

Iron(III) dichromate has several applications across various fields:

  • Pigments: Used in paints and coatings for its vibrant color.
  • Reagents: Employed in organic synthesis as an oxidizing agent.
  • Analytical Chemistry: Utilized in titration methods to determine concentrations of reducing agents.
  • Wood Preservation: Acts as a preservative due to its fungicidal properties .

Studies on interactions involving iron(III) dichromate focus on its reactivity with various biological molecules and other chemical species. The compound's ability to generate reactive oxygen species makes it a subject of research concerning oxidative stress and its implications for health. Additionally, investigations into its interaction with proteins and nucleic acids reveal potential mechanisms for its toxic effects .

Iron(III) dichromate shares similarities with other chromium compounds, particularly those containing chromium in different oxidation states. Below is a table comparing iron(III) dichromate with related compounds:

CompoundChemical FormulaOxidation StateUnique Properties
Iron(III) chromateFe2(CrO4)3\text{Fe}_2(\text{CrO}_4)_3+3Less toxic than dichromates; used in ceramics
Potassium dichromateK2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7+6Strong oxidizing agent; commonly used in labs
Sodium chromateNa2CrO4\text{Na}_2\text{CrO}_4+6Used in dyeing and tanning processes
Chromium trioxideCrO3\text{CrO}_3+6Highly toxic; used in electroplating

Iron(III) dichromate is unique due to its specific combination of iron and chromium oxides, giving it distinct properties that differ from other chromium compounds while retaining some similar chemical behaviors .

Solid-phase synthesis utilizing urea ligands has emerged as a versatile route for preparing iron(III) dichromate complexes. The reaction between hexakis(urea-O)iron(III) nitrate and sodium dichromate in aqueous media yields [hexakis(urea-O)iron(III)] dichromate {[Fe(urea-O)₆]₂(Cr₂O₇)₃} with a 59% yield. This method, first reported by Barbieri, involves slow concentration and crystallization of the mother liquor under acidic conditions (pH ∼1.08). The dichromate anion’s stability in acidic media prevents its disproportionation to chromate, ensuring product integrity.

The asymmetric unit of the resulting crystal structure contains one-third of an iron(III) ion, two urea molecules, and one-half of a dichromate anion, as confirmed by single-crystal X-ray diffraction. Spectroscopic characterization reveals distinct vibrational modes for the coordinated urea ligands and dichromate anions. For instance, infrared (IR) and Raman spectra show νₐₛ(CrO₃) and νₛ(CrO₃) bands at 931 cm⁻¹ and 908 cm⁻¹, respectively, while urea coordination shifts the C=O stretching frequency to 1,670 cm⁻¹ (Table 1).

Table 1: Vibrational Modes of [Fe(urea-O)₆]₂(Cr₂O₇)₃

IR (cm⁻¹)Raman (cm⁻¹)Assignment
931937νₐₛ(CrO₃)
905908νₛ(CrO₃) in-phase
887892, 848νₛ(CrO₃) out-of-phase

Thermal decomposition studies further elucidate the compound’s stability. Differential scanning calorimetry (DSC) reveals endothermic ligand loss at 165–320°C, followed by exothermic redox reactions between urea and dichromate. In oxidative atmospheres, decomposition above 550°C yields a single-phase Fe–Cr mixed oxide with an eskolaite-like structure (XRD d-spacing = 2.60, 2.04, and 1.48 Å). In contrast, inert atmospheres produce a two-phase system containing eskolaite and spinel-structured chromite (FeCr₂O₄), as evidenced by Mössbauer spectroscopy.

Electrochemical Synthesis Routes Involving Fe²⁺/Cr₂O₇²⁻ Redox Couples

Electrochemical synthesis leveraging the Fe²⁺/Cr₂O₇²⁻ redox couple remains underexplored in the literature. However, insights from thermal decomposition studies suggest potential pathways. During calcination of [Fe(urea-O)₆]₂(Cr₂O₇)₃ in nitrogen, Fe³⁺ undergoes partial reduction to Fe²⁺ at ∼325°C, accompanied by dichromate anion decomposition into Cr³⁺ oxides. Mössbauer spectra reveal a 6% Fe²⁺ component (isomer shift δ = 1.057 mm/s, quadrupole splitting Δ = 2.075 mm/s) at this stage, indicating electron transfer from urea ligands to Fe³⁺.

While direct electrochemical data are absent, the observed redox behavior implies that applying an external potential could modulate Fe³⁺/Cr₂O₇²⁻ interactions. For instance, controlled-potential electrolysis in acidic media might facilitate Cr₂O₇²⁻ reduction to Cr³⁺ while oxidizing Fe²⁺ to Fe³⁺, though experimental validation is required.

Anion Exchange Techniques for Dichromate Incorporation

Anion exchange strategies effectively incorporate dichromate into iron(III) complexes. The reaction of [Fe(urea-O)₆]³⁺ nitrate with sodium dichromate exemplifies this approach, where nitrate anions are replaced by dichromate under acidic conditions. High-performance liquid chromatography–mass spectrometry with chemical ionization (HPLC-MS-CI) confirms the absence of free chromate ions, underscoring the method’s selectivity.

Critical parameters for successful anion exchange include:

  • pH Control: Maintaining pH < 2 stabilizes dichromate over chromate.
  • Ligand Saturation: Excess urea ensures full coordination of Fe³⁺, preventing hydrolysis.
  • Crystallization Rate: Slow evaporation minimizes kinetic byproducts, yielding phase-pure crystals.

The resulting [Fe(urea-O)₆]₂(Cr₂O₇)₃ exhibits a solubility of 37.0 g/L in water at 20°C, with a pycnometric density of 1.809 g/mL. Post-synthetic modifications, such as calcination, further tailor the material’s properties. For example, heating at 800°C in air produces micro- and nanoparticles of Fe–Cr oxides, as shown by scanning electron microscopy (SEM).

The single-crystal X-ray diffraction analysis of hexakis(urea-O)iron(III) dichromate has provided comprehensive structural insights into this complex coordination compound [1]. The compound crystallizes in the trigonal space group R3̅c with unit cell parameters a = 18.6756(13) Å and c = 27.2545(9) Å at 128(2) K, with Z = 6 [1]. The crystal structure reveals a hexacoordinated iron(III) cation surrounded by six urea ligands arranged in an octahedral geometry [1].

The asymmetric unit contains one-third of an iron(III) ion, two urea molecules, and one-half of a dichromate anion [1]. The powder X-ray diffraction pattern agrees well with the calculated pattern derived from synchrotron X-ray diffraction, confirming the structural integrity of the compound [1]. The pycnometric density has been determined to be 1.809 g/mL at 25°C in chloroform [1].

Table 1: Crystallographic Data for Hexaurea-Iron(III) Dichromate

ParameterValue
Space GroupR3̅c
Unit Cell a (Å)18.6756(13)
Unit Cell c (Å)27.2545(9)
Temperature (K)128(2)
Z Value6
Density (g/mL)1.809

The structural analysis reveals that all six urea ligands are involved in intramolecular hydrogen bonds, with every urea molecule forming hydrogen bonds with only one of its amino groups [1]. This results in three urea ligands forming monodentate hydrogen bonds and the other three forming bifurcated intramolecular hydrogen bonds [1]. The conformation of the complex is stabilized by nine internal hydrogen bonds, creating a robust three-dimensional network [1].

The dichromate anions in the structure participate in extensive hydrogen bonding interactions with the urea ligands [1]. The terminal oxygen atoms O3, O4, and O6 of the dichromate units are involved in bidentate, tridentate, and tetradentate hydrogen bond interactions respectively [1]. The bridging oxygen of the dichromate ions forms bifurcated hydrogen bonds with the H1A hydrogens, which are also coordinated to terminal dichromate oxygens [1].

The Kitaigorodskii packing coefficient for the compound is 66.9%, indicating efficient space utilization within the crystal lattice [1]. The structure contains 1.8% of potential solvent accessible voids with volumes of 147.7 ų per unit cell [1]. This relatively low void content suggests a tightly packed crystal structure with minimal solvent inclusion.

Spectroscopic Characterization of Ligand-Metal Charge Transfer Complexes

The spectroscopic characterization of hexaurea-iron(III) dichromate reveals complex electronic transitions arising from both the iron(III) complex cation and the dichromate anion [1]. The ultraviolet-visible spectroscopy studies demonstrate multiple overlapping bands due to ligand-to-metal charge transfer transitions and d-d transitions [1].

In the ultraviolet-visible spectra, three main peaks belonging to the dichromate anion are observed [1]. The ground state ¹A₁ configuration allows electrons to be excited to the empty antibonding t₂ and e orbitals [1]. The corresponding bands are found around 250 and 370 nanometers, representing ¹T₂(t₁⁵t₂¹) ← ¹A₁ and ¹T₂(t₁⁵e¹) ← ¹A₁ transitions respectively [1].

The first band overlaps with the n-π* and π-π* transitions of the urea ligand, which also corresponds to iron(III)-O═C ligand-to-metal charge transfer bands occurring at approximately 230 nanometers [1]. This overlap complicates the spectral interpretation but provides evidence for the electronic communication between the metal center and ligands [1]. The band exhibits multiple shoulders, suggesting that different chromium-oxygen moieties of the anion have different hydrogen bonding environments, resulting in slight symmetry changes [1].

Table 2: Electronic Transition Assignments for Hexaurea-Iron(III) Dichromate

Wavelength (nm)AssignmentOrigin
230n-π, π-πUrea ligand/Fe(III)-O LMCT
250¹T₂(t₁⁵t₂¹) ← ¹A₁Dichromate anion
333, 355, 377¹T₂(t₁⁵e¹) ← ¹A₁Dichromate anion
480⁴A₁, ⁴E(⁴G) ← ⁶A₁Iron(III) d-d + LMCT
590⁴T₂(⁴G) ← ⁶A₁Iron(III) d-d
800⁴T₁(⁴G) ← ⁶A₁Iron(III) d-d

The fine structure observed at 333, 355, and 377 nanometers arises from vibration-electronic coupling in the ¹T₂(t₁⁵e¹) ← ¹A₁ transition [1]. The splitting and shift of these peaks compared to literature data originates from symmetry breaking from Td (free dichromate anion) to D₃ due to different chromium-oxygen bond distances confirmed by synchrotron X-ray diffraction [1].

At higher wavelengths, the ⁴A₁, ⁴E(⁴G) ← ⁶A₁ transitions of the iron(III) cation appear as a high-intensity broadened peak at 480 nanometers, combined with ligand-to-metal charge transfer transitions of the dichromate anion [1]. Additional d-d transitions of the iron(III) center are observed as low-intensity broad peaks at approximately 590 and 800 nanometers, corresponding to ⁴T₂(⁴G) ← ⁶A₁ and ⁴T₁(⁴G) ← ⁶A₁ transitions respectively [1].

The charge transfer nature of several transitions indicates significant electronic communication between the iron(III) center and both the urea ligands and dichromate counterions [1]. This electronic coupling is fundamental to understanding the redox chemistry and thermal decomposition behavior of the compound [1].

Thermal Behavior Analysis Through Differential Scanning Calorimetry/Thermogravimetric Analysis-Mass Spectrometry Profiling

The thermal decomposition of hexaurea-iron(III) dichromate has been comprehensively studied using thermogravimetric analysis, differential scanning calorimetry, and mass spectrometry techniques in both inert and oxidative atmospheres [1]. The thermal analysis reveals a complex multi-step decomposition process beginning around 110°C [1].

The initial decomposition step involves endothermic ligand loss, similar to the thermal decomposition pattern observed for hexakis(urea-O)iron(III) nitrate [1]. However, the oxidation of liberated urea begins immediately and appears as a subsequent but coinciding exothermic process [1]. The liberated non-oxidized urea ligands melt and subsequently decompose in the molten state following typical urea decomposition pathways [1].

Table 3: Thermal Decomposition Parameters

StepTemperature (°C)AtmosphereProcessHeat Effect (kJ/mol)
1110-135Air/InertLigand loss + oxidationEndothermic → Exothermic
2135-160Air/InertUrea decompositionSimilar in both
3160-250Air/InertContinued decompositionSimilar in both
4275-312AirMultiple processes766.5
4275-312InertMultiple processes103.7

The thermal decomposition features and reaction heats are very similar in the first three decomposition steps under both inert and air atmospheres, indicating that atmospheric oxygen has minimal influence on these decomposition processes below 250°C [1]. However, the fourth decomposition step involves at least three different processes, corresponding to differential thermogravimetric peak temperatures at 275, 290, and 312°C in the presence of oxygen [1].

The reaction heats differ by one order of magnitude between inert and air atmospheres (103.7 and 766.5 kJ/mol respectively) in the fourth step [1]. This significant difference confirms that the fourth step in the oxidative atmosphere includes combustion processes [1]. The total heat effects are 516.3 kJ/mol in argon and 1178.1 kJ/mol in oxygen-containing atmospheres [1].

Mass spectrometry analysis during thermal decomposition reveals the formation of water and ammonia above 135°C, which is typical for urea decomposition [1]. However, the detection of carbon monoxide/nitrogen and nitrogen oxide at approximately 160°C in an exothermic reaction confirms the occurrence of solid-phase quasi-intramolecular redox reactions between the urea ligands and dichromate anions [1].

Heat treatment at specific temperatures (165, 200, 320, 550, and 800°C) for 2 hours reveals the evolution of different phases depending on the atmosphere [1]. In air, a single-phase iron(III)-chromium(III) mixed oxide with an eskolaite-like structure forms [1]. In an inert atmosphere, a two-phase system containing the same eskolaite-like iron-chromium mixed oxide plus a chromite spinel phase develops [1].

The weight losses during complete thermal decomposition are 55.17% and 58.45% in oxidative and inert atmospheres respectively [1]. Scanning electron microscopy images show the formation of a solidified molten layer at particle edges when heated to approximately 350°C in an oxidative atmosphere, with bubble-shaped holes attributed to gas formation in the viscous molten urea [1]. At higher temperatures (550°C in nitrogen and 800°C in air), micro- and nanosize particles form [1].

Quasi-Intramolecular Redox Pathways Between Urea Ligands and Dichromate Anions

The quasi-intramolecular redox reactions between urea ligands and dichromate anions represent a unique class of electron transfer processes that occur within the solid-state structure of iron(III) dichromate complexes. These reactions are characterized by their occurrence within the confines of the crystalline lattice, where the reactants are held in close proximity through coordination bonds and hydrogen bonding interactions [1].
In the hexakis(urea-O)iron(III) dichromate system, the quasi-intramolecular redox pathway initiates at approximately 160°C, where thermogravimetric analysis coupled with mass spectrometry reveals the formation of carbon monoxide, nitrogen gas, and nitric oxide as primary gaseous products [1]. This process involves the oxidation of urea ligands by dichromate anions, with the concurrent reduction of chromium(VI) to chromium(III). The reaction proceeds through a series of intermediate steps, beginning with the thermal decomposition of coordinated urea molecules and their subsequent oxidation by the dichromate moiety [1].

The mechanism of this quasi-intramolecular electron transfer is facilitated by the hydrogen bonding network that exists between the urea ligands and the dichromate anions. Structural analysis reveals that the dichromate oxygen atoms form multiple hydrogen bonds with the amino groups of the urea ligands, creating pathways for electron transfer [1]. The N-H bonds of the urea ligands interact with the bridging and terminal oxygen atoms of the dichromate ions, establishing a three-dimensional network that enables efficient electron transfer at elevated temperatures [1].

At temperatures around 200°C, the quasi-intramolecular redox process intensifies, as evidenced by differential scanning calorimetry measurements that show pronounced exothermic peaks corresponding to the oxidation of organic components by dichromate [1]. The reaction kinetics are governed by solid-state diffusion processes, where the mobility of reactants within the crystal lattice becomes the rate-determining step [1]. The formation of mixed chromium-iron oxides during this process indicates that the electron transfer extends beyond simple ligand oxidation to include structural reorganization of the metal centers [1].

Further heating to 320°C results in the formation of cyanide linkages, as detected by infrared spectroscopy showing characteristic C≡N stretching modes at 2154 cm⁻¹ [1]. This observation suggests that the quasi-intramolecular redox pathway can lead to the formation of complex bridging structures between iron and chromium centers, potentially creating Fe-C≡N-Cr linkages that facilitate continued electron transfer [1]. The presence of these cyanide bridges represents a unique aspect of the quasi-intramolecular mechanism, where the products of initial redox reactions become part of the electron transfer pathway for subsequent reactions [1].

Intermolecular Electron Transfer in Fe³⁺/Cr₂O₇²⁻ Systems

The intermolecular electron transfer processes in iron(III)/dichromate systems involve discrete molecular entities that undergo redox reactions through outer-sphere or inner-sphere mechanisms. These processes are fundamentally different from the quasi-intramolecular pathways, as they occur between separate species in solution or at interfaces [2] [3].

In acidic aqueous solutions, the reaction between iron(II) and dichromate ions proceeds through an outer-sphere electron transfer mechanism with a standard cell potential of 0.56 V [2] [3]. The balanced reaction can be represented as:

6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O

This reaction exhibits rapid kinetics with rate constants exceeding 10⁶ M⁻¹s⁻¹ under standard conditions [2] [3]. The high rate constant is attributed to the favorable thermodynamics of the process and the minimal structural reorganization required for electron transfer [2]. The dichromate ion serves as a powerful oxidizing agent, readily accepting electrons from iron(II) centers while undergoing reduction to chromium(III) [2] [3].

The electron transfer mechanism involves the formation of a transient encounter complex between the iron(II) and dichromate species, followed by rapid electron transfer through the coordination spheres of the reactants [2] [3]. The lack of bridging ligands in this system necessitates electron transfer through the solvent medium, which is facilitated by the high dielectric constant of water and the presence of supporting electrolytes [2] [3].

In contrast, the reverse reaction involving iron(III) and dichromate species exhibits significantly slower kinetics due to the thermodynamically unfavorable nature of this process [2]. The electron transfer from dichromate to iron(III) requires substantial activation energy and is typically limited by substitution reactions at the metal centers [2]. This asymmetry in forward and reverse reaction rates is characteristic of irreversible electron transfer processes in redox systems [2].

The intermolecular electron transfer in solid-state iron(III) dichromate systems follows different kinetic principles compared to solution-phase reactions. At elevated temperatures (>300°C), thermal activation enables electron transfer between iron and chromium centers through solid-state diffusion mechanisms [4]. The process involves the migration of electrons through the crystal lattice, facilitated by defects and grain boundaries that serve as conduction pathways [4]. This solid-state electron transfer is characterized by temperature-dependent activation energies and exhibits non-linear kinetics due to the heterogeneous nature of the reaction medium [4].

Mössbauer Spectroscopy Evidence for Fe²⁺/Fe³⁺ Electron Hopping Phenomena

Mössbauer spectroscopy provides definitive evidence for electron hopping phenomena between iron(II) and iron(III) centers in iron-chromium oxide systems derived from the thermal decomposition of iron(III) dichromate. This technique is uniquely suited for investigating these processes due to its sensitivity to the local electronic environment of iron nuclei and its ability to detect rapid electron exchange on timescales relevant to the nuclear lifetime [5] [6].
The Mössbauer spectra of iron-chromium spinels obtained from the thermal decomposition of iron(III) dichromate reveal distinct temperature-dependent behaviors that are characteristic of electron hopping processes. At low temperatures (90 K), the spectra exhibit well-resolved doublets corresponding to discrete iron(II) and iron(III) sites, with isomer shifts of 1.057 mm/s and 0.665 mm/s, respectively [4]. The quadrupole splitting values of 2.075 mm/s for iron(II) and 0.764 mm/s for iron(III) reflect the different electronic environments and coordination geometries of these oxidation states [4].

As the temperature increases to 300 K, the Mössbauer spectra undergo significant changes that indicate the onset of electron hopping between iron(II) and iron(III) centers. The isomer shift values converge toward an intermediate value of approximately 0.9 mm/s, suggesting the formation of a time-averaged electronic state that results from rapid electron exchange [4]. This phenomenon is particularly pronounced at octahedral sites in the spinel structure, where iron(II) and iron(III) ions are in close proximity and can undergo facile electron transfer [5] [6].

The rate of electron hopping can be estimated from the temperature dependence of the Mössbauer parameters. At temperatures below 200 K, the hopping rate is sufficiently slow (< 10⁷ s⁻¹) to allow resolution of individual iron(II) and iron(III) components [5] [6]. However, as the temperature increases above 200 K, the hopping rate exceeds the reciprocal of the nuclear lifetime (∼10⁸ s⁻¹), resulting in the observation of averaged spectral parameters [5] [6].

The electron hopping mechanism in iron-chromium spinels is facilitated by the overlap of iron d-orbitals with bridging oxide anions. The crystal field environment at octahedral sites provides suitable energy levels for electron delocalization, while the presence of chromium(III) ions in the tetrahedral sites creates an asymmetric charge distribution that promotes electron mobility [5] [6]. The activation energy for electron hopping is typically in the range of 0.1-0.3 eV, which is consistent with small polaron hopping mechanisms observed in other transition metal oxides [5] [6].

The Mössbauer evidence for electron hopping in iron-chromium systems has important implications for understanding the electrical conductivity and catalytic properties of these materials. The ability of electrons to hop between iron centers provides a pathway for charge transport, which is essential for applications in solid oxide fuel cells and other electrochemical devices [4]. Furthermore, the dynamic nature of the iron oxidation states contributes to the redox flexibility of these materials, making them suitable for catalytic applications where rapid electron transfer is required [4].

Hydrogen Bond Acceptor Count

21

Exact Mass

759.406106 g/mol

Monoisotopic Mass

759.406106 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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